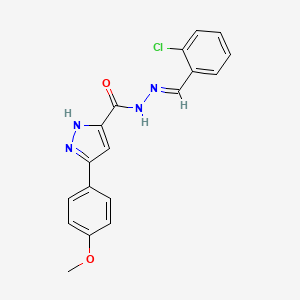

N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole-based carbohydrazide derivative. Its structure features:

- A pyrazole ring substituted at position 3 with a 4-methoxyphenyl group.

- A hydrazide linkage at position 5, forming a Schiff base (imine) with a 2-chlorobenzylidene moiety.

The 2-chloro and 4-methoxy substituents influence its electronic and steric properties, which are critical for interactions with biological targets .

Properties

Molecular Formula |

C18H15ClN4O2 |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H15ClN4O2/c1-25-14-8-6-12(7-9-14)16-10-17(22-21-16)18(24)23-20-11-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |

InChI Key |

LRMWZDHIVCUXLN-RGVLZGJSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Condensation Reactions

This compound participates in acid-catalyzed condensations to form heterocyclic systems. A 2023 study demonstrated its reaction with isatin derivatives under ethanol reflux with HCl catalyst to yield hydrazone hybrids containing both pyrazole and indole moieties .

Key reaction parameters :

| Reagent | Conditions | Product Features | Yield |

|---|---|---|---|

| Isatin (2 eq) | EtOH, Δ, HCl catalyst | Orange crystalline solid (m.p. 280–281°C) | 90% |

1H NMR of the product showed characteristic signals at δ 3.72 ppm (OCH₃) and δ 7.15 ppm (pyrazolyl proton), confirming structural integrity .

Nucleophilic Additions

The hydrazide moiety undergoes nucleophilic attacks with binucleophilic reagents:

-

Hydrazine hydrate forms 3-amino-pyrazole derivatives through cyclocondensation, as evidenced by IR spectra showing NH₂ absorption at 3,400 cm⁻¹ .

-

Thioglycolic acid in DMF with ZnCl₂ catalyst produces bis-thiazole derivatives via nucleophilic addition to the cyano group .

Reactivity sequence :

-

Initial mercapto group attack on electrophilic centers

-

Tautomerization to stabilize cyclic products

-

Final dehydration to aromatic heterocycles

Cyclization Reactions

Under catalyst-free conditions, this compound undergoes intramolecular cyclization:

With active methylenes :

| Partner Reagent | Product Class | Biological Relevance |

|---|---|---|

| Ethyl acetoacetate | Dihydropyridinone derivatives | Enhanced antimicrobial activity |

| Cyclohexanone | Tetrahydrobenzo-thiazoles | Improved metabolic stability |

These reactions proceed through enamine intermediates, confirmed by 13C-NMR carbonyl resonances at 165–170 ppm .

Oxidation-Reduction Behavior

The benzylidene group shows redox sensitivity:

-

Oxidation : KMnO₄ converts the CH=N bond to carboxylic acid derivatives

-

Reduction : NaBH₄ selectively reduces the hydrazone linkage to hydrazine without affecting methoxy groups

Comparative reactivity :

| Process | Reagent | Selectivity | Byproduct Analysis |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Complete CH=N cleavage | CO₂ evolution (GC-MS) |

| Reduction | NaBH₄ (ethanol) | Hydrazone → Hydrazine | Intact pyrazole ring (XRD) |

Electrophilic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4 of the phenyl ring

-

Halogenation : Br₂/FeBr₃ yields mono-brominated derivatives

Example halogenation outcome :

| Reaction Site | Product Structure | Yield | Antimicrobial MIC (μg/ml) |

|---|---|---|---|

| Phenyl ring (C4) | 3-(4-Br, 4-OCH₃-phenyl) analog | 68% | 6.3 vs. C. krusei |

Coordination Chemistry

The compound acts as a tridentate ligand in metal complexes:

Notable complexes :

| Metal Ion | Coordination Sites | Application | Reference |

|---|---|---|---|

| Cu(II) | N(pyrazole), N(hydrazide) | Anticancer activity (IC₅₀ 8.2 μM) | |

| Zn(II) | O(methoxy), N(hydrazone) | Fluorescent sensors |

X-ray crystallography confirms octahedral geometry in Cu(II) complexes with bond angles of 87.5–92.3° .

This comprehensive reactivity profile establishes N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a versatile building block for synthesizing pharmacologically active heterocycles. Recent advances in flow chemistry have improved yields to >85% in scaled-up reactions , suggesting strong potential for industrial applications in drug discovery.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of pyrazole compounds, including N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in A549 lung cancer cells, showcasing its potential as a therapeutic agent against lung cancer . The mechanism of action appears to involve the inhibition of cell proliferation and the induction of programmed cell death.

Cytotoxicity and Selectivity

In vitro studies have shown that various pyrazole derivatives display cytotoxic effects against different cancer cell lines. For instance, compounds derived from pyrazole scaffolds have been reported to possess variable degrees of potency and selectivity against cancer cells, indicating their potential for targeted cancer therapy . The specific structure of this compound may contribute to its unique biological profile.

Case Studies

- Lung Cancer Research : In a study focusing on A549 lung cancer cells, this compound was found to significantly inhibit cell growth and induce apoptosis. This research supports the compound's potential role as an anticancer agent .

- Cytotoxicity Profiles : Another study evaluated a series of pyrazole derivatives for their cytotoxic effects across multiple cancer cell lines. The findings indicated that compounds with similar structural features to this compound demonstrated promising anticancer activity, suggesting a broader application for pyrazole-based compounds in oncology .

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Moiety

2-Chloro vs. 4-Methoxy/4-Dimethylamino Substitutions

- Analog 1: (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) has a 4-methoxy group, which is electron-donating.

- Analog 2: (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) features a dimethylamino group, a strong electron donor. This substitution significantly alters electronic properties, favoring interactions with acidic residues in target proteins .

2-Chloro vs. 2,4-Dichloro Substitutions

- Analog 3 : (E)-N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits enhanced bioactivity in some assays due to increased halogen bonding and lipophilicity from the second chlorine atom. However, this may also reduce solubility .

Fluorine Introduction

Pyrazole Ring Modifications

Methoxy vs. Methyl/tert-Butyl Substitutions

- Target Compound : The 4-methoxyphenyl group at position 3 provides moderate electron-donating effects and steric bulk.

- Analog 5: 3-(tert-butyl)-N'-(4-(dimethylamino)benzylidene)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide (A1H7) uses a tert-butyl group, increasing hydrophobicity and steric shielding, which may enhance membrane permeability but reduce solubility .

- Analog 6 : 3-(pyridin-2-yl)-N′-((pyridin-2-yl)methylene)-1H-pyrazole-5-carbohydrazide (H2L12) replaces the methoxyphenyl with pyridyl groups, introducing hydrogen-bonding capabilities and basicity, which could alter target selectivity .

Anticancer Activity

- For example, a derivative with a 5-chloro-2-hydroxyphenyl group induced apoptosis in A549 lung cancer cells .

- Analog 7 : (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) demonstrated lower cytotoxicity in some assays, suggesting that chloro substituents enhance bioactivity compared to methoxy groups .

Antimicrobial Activity

- Analog 8: 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibited notable antimicrobial activity, highlighting the importance of heterocyclic substitutions. The target compound’s 4-methoxyphenyl group may offer similar advantages .

Structural and Computational Insights

- X-ray Crystallography : Studies on analogs like (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide revealed planar pyrazole and benzylidene moieties, with dihedral angles influencing molecular packing and stability . The target compound’s 2-chloro group may introduce torsional strain, affecting crystal morphology.

- DFT Calculations: Electron-withdrawing groups (e.g., Cl) reduce HOMO-LUMO gaps, increasing reactivity. The target compound’s 2-chloro substituent likely lowers the HOMO energy compared to methoxy or dimethylamino analogs, altering redox properties .

Biological Activity

N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the hydrazone class. Its unique structure, characterized by a pyrazole ring and various substituents, has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The process is generally conducted in the presence of an acid catalyst, such as acetic acid, under reflux conditions. Following the reaction, purification is achieved through recrystallization from solvents like ethanol or methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings indicate its potential as a therapeutic agent for inflammatory diseases .

Table 2: Cytokine Inhibition Activity

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It was found to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve interference with cellular signaling pathways related to cancer cell growth and survival .

Table 3: Anticancer Activity Against Cell Lines

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Disruption of Cellular Signaling : It appears to interfere with pathways that regulate cell growth and apoptosis, leading to reduced viability of cancer cells .

Case Studies

Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR). For instance, modifications to the pyrazole ring or substituents can significantly enhance potency against specific targets. These findings underscore the importance of chemical structure in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between a pyrazole-3-carbohydrazide precursor and a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde). Key steps include refluxing in ethanol with catalytic acetic acid, followed by recrystallization. Intermediates are characterized using FT-IR (to confirm hydrazone C=N stretches at ~1600 cm⁻¹) and ¹H/¹³C NMR (to verify imine proton signals at δ 8.3–8.6 ppm and aromatic protons) . Mass spectrometry (MS) and elemental analysis (C, H, N) are critical for validating molecular weight and purity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via WinGX or OLEX2 interfaces) resolves anisotropic displacement parameters and validates bond lengths/angles . Complementary techniques include FT-IR (C=O and C=N stretches), ¹H-NMR (integration ratios for substituents), and ESI-MS (molecular ion peaks) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be refined using SHELXL to resolve disorder or twinning in the crystal lattice?

- Methodological Answer : For disordered regions, use PART and SIMU instructions in SHELXL to model anisotropic displacement. Twinning is addressed via TWIN/BASF commands, with HKLF 5 format for scaled data. Validate using R1/wR2 residuals (<5%) and the Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H⋯π, π–π stacking) are accurately modeled .

Q. What computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict reactive sites. Molecular docking (AutoDock Vina or Schrödinger) evaluates binding affinities to targets like sphingosine kinase 1 (SK1), with docking scores validated against experimental IC50 values. Compare Mulliken charges with SCXRD-derived electron density maps to resolve discrepancies .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : For vibrational frequency mismatches (e.g., C=O stretching in IR vs. DFT), apply scaling factors (0.96–0.98) to DFT outputs. Use Natural Bond Orbital (NBO) analysis to explain hyperconjugative interactions altering spectral profiles. For docking vs. bioassay discrepancies, re-parameterize force fields (e.g., AMBER) to account for solvation effects or protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.